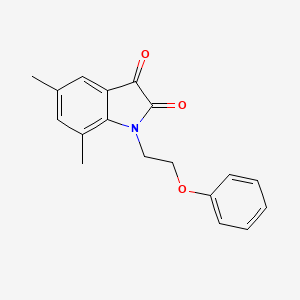

5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione

描述

Structure

3D Structure

属性

IUPAC Name |

5,7-dimethyl-1-(2-phenoxyethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-10-13(2)16-15(11-12)17(20)18(21)19(16)8-9-22-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRLJTDWNNNBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dimethyl 1 2 Phenoxyethyl Indoline 2,3 Dione and Its Precursors

Synthesis of the 5,7-Dimethylindoline-2,3-dione Core

The foundational step in the synthesis of the target molecule is the construction of the bicyclic 5,7-dimethylindoline-2,3-dione scaffold. This isatin (B1672199) derivative is typically prepared using methods adapted from classical isatin syntheses.

Conventional and Optimized Preparative Routes

The most common and conventional method for synthesizing substituted isatins is the Sandmeyer isatin synthesis. researchgate.netresearchgate.net This two-step procedure begins with the reaction of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution. researchgate.net For the synthesis of the 5,7-dimethyl core, the starting material would be 3,5-dimethylaniline. This initial reaction forms an isonitrosoacetanilide intermediate (specifically, N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide).

More recent, optimized routes have been developed to synthesize indoline-2,3-diones under different conditions. One such strategy involves the metal-free and base-free radical coupling of indolin-2-ones with tert-butyl hydroperoxide (t-BuOOH). organic-chemistry.org In this method, t-BuOOH acts as both an oxidant and an oxygen source, enabling the direct oxidation of the C3 C(sp³)–H bond to form the desired dione (B5365651) structure. organic-chemistry.org This approach offers an alternative pathway that avoids the use of strong acids. organic-chemistry.org

Regioselective Functionalization of Dimethylated Isatins

The term "regioselective functionalization" in the context of this synthesis primarily refers to the initial, regioselective construction of the isatin core itself. The substitution pattern of the final isatin product is dictated by the choice of the starting aniline. By starting with 3,5-dimethylaniline, the Sandmeyer synthesis ensures that the methyl groups are placed at the 5 and 7 positions of the resulting indoline-2,3-dione ring. researchgate.netresearchgate.net The mechanism of the acid-catalyzed cyclization directs the ring closure to the ortho position of the amino group, locking in the 5,7-dimethyl substitution pattern.

Further functionalization of the pre-formed 5,7-dimethylisatin (B1329215) core can be complex. However, various reactions, such as regioselective ring expansions using in-situ generated diazomethanes, have been studied on isatin scaffolds, demonstrating that the electronic properties of substituents on the aromatic ring can direct the outcome of subsequent transformations. organic-chemistry.orgnih.gov

Introduction of the 2-Phenoxyethyl Moiety at N1

Once the 5,7-dimethylindoline-2,3-dione core is obtained, the next stage is to introduce the 2-phenoxyethyl group at the indoline (B122111) nitrogen (N1). This is typically achieved through N-alkylation.

Alkylation Strategies at the Indoline Nitrogen

N-alkylation of isatins is a common synthetic transformation used to produce a wide variety of derivatives. nih.gov The reaction generally proceeds by generating the isatin anion, which then acts as a nucleophile to attack an appropriate alkylating agent. mdpi.com The acidity of the N-H proton in isatin (pKa ≈ 10.3) allows for its deprotonation by a suitable base. mdpi.com

The general procedure involves treating the isatin with a base to form the highly conjugated isatin anion, followed by the addition of an electrophile. mdpi.comacs.org For the synthesis of the title compound, the alkylating agent would be 2-phenoxyethyl bromide or a related halide. An alternative two-step approach could involve first reacting the isatin with ethylene (B1197577) bromide to yield N-(2-bromoethyl)isatin, which is then treated with sodium phenoxide. mdpi.com Other advanced strategies for N-alkylation include using trichloroacetimidate (B1259523) electrophiles with a Lewis acid catalyst or employing Morita-Baylis-Hillman carbonates. rsc.orgmdpi.com

Reaction Conditions and Yield Optimization

The efficiency and yield of the N-alkylation reaction are highly dependent on the chosen reaction conditions, including the base, solvent, and heating method. mdpi.com A variety of bases have been tested for this transformation, with inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) often providing the best results. mdpi.com Stronger bases like calcium hydride (CaH₂) have also been employed. acs.org

Polar aprotic solvents are typically used to facilitate the reaction. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are common choices that have been shown to be effective. mdpi.com

Significant optimization has been achieved by using microwave (MW) irradiation as the heating method. mdpi.com Microwave-assisted N-alkylation often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. mdpi.com The table below summarizes typical conditions and outcomes for the N-alkylation of isatin with various alkyl halides, illustrating the effectiveness of different parameters.

| Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl Chloroacetate | K₂CO₃ | DMF | MW | 2 min | 95 | mdpi.com |

| Ethyl Chloroacetate | K₂CO₃ | DMF | Conventional | 2 h | 70 | mdpi.com |

| Ethyl Bromoacetate | Cs₂CO₃ | NMP | MW | 1 min | 98 | mdpi.com |

| Benzyl (B1604629) Bromide | K₂CO₃ | DMF | MW | 3 min | 96 | mdpi.com |

| Benzyl Bromide | K₂CO₃ | DMF | Conventional | 3 h | 80 | mdpi.com |

| Ethylene Bromide | K₂CO₃ | DMF | MW | 15 min | 55 | mdpi.com |

| Methyl Iodide | CaH₂ | DMF | Conventional | 1 h | - | acs.org |

Synthesis of Related 5,7-Dimethylindoline-2,3-dione Derivatives for Comparative Studies

The synthetic methodologies established for preparing 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione are versatile and can be readily adapted to generate a library of related derivatives for comparative structure-activity relationship (SAR) studies. organic-chemistry.orgnih.govacs.org By maintaining the 5,7-dimethylisatin core and varying the substituent at the N1 position, researchers can systematically investigate how changes in this part of the molecule affect its properties.

The N-alkylation protocol described in section 2.2 is particularly amenable to this approach. A wide range of commercially available or readily synthesized alkylating agents can be used in place of 2-phenoxyethyl bromide. For example, simple alkyl halides like methyl iodide or ethyl bromide can be used to synthesize N-methyl and N-ethyl derivatives. nih.gov Similarly, using substituted or unsubstituted benzyl halides can introduce various arylmethyl groups at the N1 position. mdpi.com The reaction conditions, optimized for one alkylation, often translate well to others, allowing for the efficient production of a diverse set of analogue compounds. This strategy is fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov

Green Chemistry Approaches in the Synthesis of Indoline-2,3-diones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isatin and its derivatives to reduce environmental impact, improve energy efficiency, and enhance safety. researchgate.net These approaches often involve the use of alternative energy sources, eco-friendly solvents, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of indoline-2,3-diones and their derivatives. nih.gov This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net The N-alkylation of isatin, a key step in preparing compounds like this compound, has been shown to be highly efficient under microwave conditions. nih.govresearchgate.net For instance, the reaction of isatin with various alkyl halides using bases like K₂CO₃ in a minimal amount of DMF can be completed in minutes with excellent yields. nih.gov Furthermore, microwave assistance has been successfully applied to multicomponent reactions for creating complex spiro-isatin derivatives in aqueous media, highlighting its advantages in efficiency and environmental friendliness. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. Ultrasound irradiation enhances reaction rates and yields through the physical phenomenon of acoustic cavitation, which improves mass transfer and generates localized high-temperature and high-pressure zones. scielo.brnih.gov This method has been successfully used for synthesizing various isatin derivatives. For example, the aldol (B89426) reaction of isatins with ketones and the synthesis of 3-(indol-3-yl)-3-hydroxyindolin-2-ones have been achieved with shorter reaction times and higher yields under ultrasonic irradiation compared to classical methods. dergipark.org.trresearchtrend.net The use of ultrasound often allows for milder reaction conditions and follows the green chemistry principle of energy efficiency. scielo.br

Aqueous Media and Eco-Friendly Catalysts: A major focus of green chemistry is the replacement of volatile organic solvents with environmentally benign alternatives, with water being the ideal choice. researchgate.net Several synthetic protocols for isatin derivatives have been developed in aqueous media. Three-component reactions to form spirooxindoles have been performed under catalyst-free conditions in water, offering benefits such as simplicity, excellent yields, and short reaction times. nih.gov Additionally, the development of recyclable and non-toxic catalysts is a key aspect of green synthesis. Heterogeneous catalysts, such as sulfonic acid functionalized nanoporous silica, have been used for the efficient synthesis of 3,3-di(indolyl)indolin-2-ones in a water-ethanol solvent system. These catalysts can be easily recovered and reused, minimizing waste. researchgate.net

Table 3: Comparison of Green Synthesis Methods for Isatin Derivatives

| Method | Energy Source | Typical Solvent | Key Advantages |

|---|---|---|---|

| Microwave Irradiation | Microwaves | DMF, Ethanol, Water | Rapid reaction times, high yields, energy efficiency. nih.govtandfonline.com |

| Ultrasonic Irradiation | Ultrasound Waves | Water, Dioxane | Reduced reaction times, high yields, milder conditions. scielo.brresearchtrend.net |

| Aqueous Synthesis | Conventional Heating / Microwaves | Water | Environmentally benign, simplified workup, often catalyst-free. nih.govresearchgate.net |

Chemical Transformations and Reactivity of 5,7 Dimethyl 1 2 Phenoxyethyl Indoline 2,3 Dione

Reactivity of the Carbonyl Groups at C2 and C3

The indoline-2,3-dione (isatin) core contains two carbonyl groups, a ketone at C3 and an amide (or lactam) at C2. The C3-keto group is significantly more electrophilic and reactive towards nucleophiles compared to the C2-amide carbonyl, which is stabilized by resonance with the nitrogen lone pair. nih.govconicet.gov.ar Consequently, a vast majority of reactions involving the carbonyl groups occur selectively at the C3 position.

Nucleophilic Addition Reactions

The electrophilic C3-carbonyl of 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione is susceptible to attack by a wide range of nucleophiles. These reactions typically result in the formation of 3-hydroxy-3-substituted oxindole (B195798) derivatives. The N1-substitution with the phenoxyethyl group does not significantly alter this inherent reactivity but ensures the molecule remains stable in basic conditions that might otherwise deprotonate an N-H isatin (B1672199). nih.gov

Common nucleophiles that react with the isatin core include organometallic reagents, enolates, and other carbon-based nucleophiles. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the C3-carbonyl to yield tertiary alcohols. Catalytic enantioselective additions have also been developed for the isatin scaffold, allowing for the synthesis of chiral 3-hydroxyoxindoles. nih.gov

| Nucleophile Type | Reagent Example | Expected Product Structure |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 3-Hydroxy-3,5,7-trimethyl-1-(2-phenoxyethyl)indolin-2-one |

| Enolate | Acetone (in presence of a base) | 3-(2-oxopropyl)-3-hydroxy-5,7-dimethyl-1-(2-phenoxyethyl)indolin-2-one |

| Cyanide | Sodium cyanide (NaCN) | 3-cyano-3-hydroxy-5,7-dimethyl-1-(2-phenoxyethyl)indolin-2-one |

| Ynamide | N-ethynyl-N-butylbenzenesulfonamide | 3-(butyl(phenylsulfonyl)amino)ethynyl)-3-hydroxy-5,7-dimethyl-1-(2-phenoxyethyl)indolin-2-one nih.gov |

This table illustrates the expected outcomes of nucleophilic addition reactions at the C3-carbonyl of this compound based on the known reactivity of the isatin scaffold.

Condensation Reactions (e.g., Schiff Base Formation)

The C3-carbonyl group readily undergoes condensation reactions with primary amines and other related nucleophiles. The most common of these is the formation of Schiff bases (or imines). This reaction typically involves heating the isatin derivative with a primary amine, often with an acid catalyst, to form a C=N bond at the C3 position. nih.govqu.edu.qa

The reaction proceeds via nucleophilic attack of the amine on the C3-carbonyl, followed by dehydration to yield the corresponding 3-iminoindolin-2-one. A wide variety of primary amines, including aliphatic, aromatic (anilines), and heterocyclic amines, can be used to generate a diverse library of Schiff bases. nih.govsysrevpharm.orgrdd.edu.iq These products are significant in medicinal chemistry and as ligands in coordination chemistry. nih.gov

| Amine Reactant | Reaction Conditions | Product Class |

| Aniline (B41778) | Ethanol, reflux, cat. Acetic Acid | 3-(phenylimino)-5,7-dimethyl-1-(2-phenoxyethyl)indolin-2-one |

| p-Phenylenediamine | Ethanol, reflux | Imesatin derivative (bis-Schiff base if 2 eq. isatin used) nih.gov |

| Sulfanilamide | Ethanol, reflux | 3-((4-sulfamoylphenyl)imino)-5,7-dimethyl-1-(2-phenoxyethyl)indolin-2-one sysrevpharm.org |

| Hydrazine (B178648) | Ethanol, reflux | 3-hydrazono-5,7-dimethyl-1-(2-phenoxyethyl)indolin-2-one |

This table provides examples of condensation reactions to form Schiff bases and related compounds from the this compound scaffold.

Reactions Involving the Indoline (B122111) Aromatic Ring System

The benzene (B151609) ring of the indoline-2,3-dione core can participate in reactions typical of aromatic compounds, most notably electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitutions

In this compound, the aromatic ring has three substituents to consider: two methyl groups at C5 and C7, and the fused dione-pyrrole ring system.

Methyl Groups : Alkyl groups are activating and ortho-, para-directing due to hyperconjugation and weak inductive effects. chemistrytalk.orgorganicchemistrytutor.com

Fused Ring System : The dione-pyrrole portion of the molecule is strongly electron-withdrawing, making it a deactivating group and a meta-director with respect to the benzene ring. organicchemistrytutor.com

The combined influence of these groups dictates that incoming electrophiles will be directed to the positions activated by the methyl groups and not deactivated by the fused ring. The available positions for substitution are C4 and C6. The methyl group at C5 directs ortho (to C4 and C6), and the methyl group at C7 directs ortho (to C6). Therefore, substitution is strongly favored at the C6 position, which is activated by both methyl groups and is generally less sterically hindered than the C4 position. youtube.com

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5,7-dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-5,7-dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione |

| Sulfonation | Fuming H₂SO₄ | 6-Sulfo-5,7-dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-5,7-dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione |

This table outlines potential electrophilic aromatic substitution reactions on the indoline ring, with regioselectivity directed primarily to the C6 position.

Modifications of the Methyl Groups

The methyl groups at C5 and C7 are attached to the aromatic ring, making their protons "benzylic." Benzylic positions exhibit enhanced reactivity, particularly towards radical reactions and oxidation. chemistrysteps.comlibretexts.org

Benzylic Oxidation : Strong oxidizing agents can convert benzylic carbons into carboxylic acids, provided at least one benzylic hydrogen is present. libretexts.orgmsu.edu Treatment of this compound with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions would be expected to oxidize both methyl groups to yield the corresponding 5,7-dicarboxy-1-(2-phenoxyethyl)indoline-2,3-dione. youtube.commasterorganicchemistry.com

Benzylic Halogenation : The benzylic hydrogens can be substituted with halogens (typically bromine) via a free radical mechanism. libretexts.org This is commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). This reaction would selectively introduce a bromine atom onto one or both of the methyl groups, forming bromomethyl or dibromomethyl derivatives, which are valuable synthetic intermediates. masterorganicchemistry.comyoutube.com

| Reaction Type | Reagents | Expected Product |

| Oxidation | KMnO₄, H₂O, heat | 1-(2-Phenoxyethyl)-2,3-dioxoindoline-5,7-dicarboxylic acid |

| Radical Bromination | NBS, CCl₄, light | 5,7-Bis(bromomethyl)-1-(2-phenoxyethyl)indoline-2,3-dione |

This table summarizes the expected transformations of the benzylic methyl groups on the aromatic ring.

Transformations at the N1-Phenoxyethyl Side Chain

The N1-phenoxyethyl side chain introduces additional sites for chemical modification, primarily involving the ether linkage and the terminal phenyl ring.

Ether Cleavage : The ether bond is generally stable but can be cleaved under harsh acidic conditions. wikipedia.org Reaction with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can break the C-O bond. Cleavage can occur at either side of the oxygen atom. Attack at the ethyl group carbon would lead to the formation of 5,7-dimethyl-1-(2-haloethyl)indoline-2,3-dione and phenol. libretexts.orgmasterorganicchemistry.com Given the stability of the phenoxide leaving group, this pathway is plausible.

Reactions on the Terminal Phenyl Ring : The terminal phenyl group of the side chain can also undergo electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group. Therefore, reactions like nitration or halogenation would be expected to occur at the ortho and para positions of the terminal phenoxy ring, leaving the indoline core intact under milder conditions.

Reaction Mechanisms and Pathway Elucidation

The elucidation of reaction mechanisms for complex organic molecules like this compound is foundational to understanding their chemical behavior and potential applications. While specific mechanistic studies on this particular substituted indoline-2,3-dione are not extensively detailed in the available literature, the reaction pathways can be inferred from the well-established reactivity of the parent indoline-2,3-dione (isatin) scaffold. The reactivity of this core structure is primarily centered around the C2 and C3 carbonyl groups and the enolizable protons of the heterocyclic ring.

The chemical transformations of the indoline-2,3-dione core are diverse, encompassing reactions such as oxidation, condensation, and ring-expansion. ijrrjournal.com The presence of the dimethyl and phenoxyethyl substituents on the this compound molecule can influence the electron density and steric accessibility of the reactive sites, thereby modulating the reaction pathways and kinetics compared to the unsubstituted parent compound.

A common reaction involving the indoline-2,3-dione core is the Sandmeyer synthesis, a process used to synthesize the isatin ring itself. ijrrjournal.com This pathway involves the reaction of an aniline derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid. ijrrjournal.comresearchgate.net For this compound, a plausible synthetic pathway would involve a suitably substituted aniline as the starting material.

The carbonyl group at the C3 position is particularly reactive and susceptible to nucleophilic attack. This reactivity allows for a variety of condensation reactions. For instance, reactions with compounds containing active methylene (B1212753) groups can proceed via a Knoevenagel-type condensation. nih.govencyclopedia.pub The mechanism typically involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic C3 carbonyl carbon of the indoline-2,3-dione. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Furthermore, the indoline-2,3-dione nucleus can undergo reactions at the C2 carbonyl group. For example, nucleophilic condensation with hydrazine and its derivatives can lead to the formation of hydrazones. mdpi.com The mechanism involves the initial nucleophilic addition of the hydrazine to the C2 carbonyl, followed by the elimination of a water molecule to form the corresponding hydrazonoindolinone. mdpi.com

The following table summarizes potential reaction pathways for the indoline-2,3-dione core, which are applicable to this compound:

| Reaction Type | Reagents/Conditions | Probable Mechanism | Resulting Functional Group/Structure |

| Sandmeyer Synthesis (of the core) | Substituted aniline, Chloral hydrate, Hydroxylamine HCl, conc. H₂SO₄ | Electrophilic substitution followed by cyclization and hydrolysis | Indoline-2,3-dione ring system |

| Knoevenagel Condensation | Active methylene compounds, basic catalyst | Nucleophilic addition of a carbanion to the C3 carbonyl, followed by dehydration | C3-alkylidene-indoline-2,3-dione |

| Hydrazone Formation | Hydrazine hydrate or substituted hydrazines | Nucleophilic addition to the C2 carbonyl, followed by elimination of water | C2-hydrazono-indoline-3-one |

| Oxidation | Oxidizing agents (e.g., SeO₂) | Electrophilic attack at the C2 position | Not directly applicable to the dione (B5365651), but relevant for synthesis from indan-1-one nih.govencyclopedia.pub |

The specific substituents of this compound will likely influence these general mechanisms. The electron-donating nature of the two methyl groups at positions 5 and 7 would increase the electron density of the aromatic ring, potentially affecting the electrophilicity of the carbonyl carbons. The bulky 1-(2-phenoxyethyl) group at the N1 position could introduce steric hindrance, which might affect the approach of nucleophiles to the reactive centers.

Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific reaction mechanisms and pathways for this compound and to understand the precise influence of its substitution pattern on its reactivity.

Advanced Spectroscopic and Structural Characterization of 5,7 Dimethyl 1 2 Phenoxyethyl Indoline 2,3 Dione

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of a compound's elemental composition. For 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione, the exact mass of the molecular ion can be calculated to confirm its molecular formula, C18H17NO3.

Table 1: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]+ | 296.1281 |

| [M+Na]+ | 318.1101 |

| [M+K]+ | 334.0840 |

The fragmentation analysis of this compound under mass spectrometry is expected to yield characteristic fragments. The primary cleavage is anticipated at the benzylic C-O bond of the phenoxyethyl group and the bond between the nitrogen and the ethyl group.

Predicted Fragmentation Patterns:

Loss of the phenoxy group: A fragment corresponding to the loss of C6H5O• would result in an ion at m/z 202.

Cleavage of the N-CH2 bond: This would lead to the formation of a stable 5,7-dimethylindoline-2,3-dione radical cation at m/z 175 and a phenoxyethyl cation.

Formation of a phenoxy radical: A fragment corresponding to the phenoxy group (C6H5O•) would be observed at m/z 93.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy provides a detailed map of the molecular structure, including the connectivity of atoms and their spatial relationships.

1H and 13C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic molecules. Based on the analysis of structurally similar compounds, the following chemical shifts are predicted for this compound in a standard solvent like CDCl3.

Table 2: Predicted ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-4 | ~7.0 | s |

| H-6 | ~6.8 | s |

| 5-CH3 | ~2.3 | s |

| 7-CH3 | ~2.5 | s |

| N-CH2 | ~4.1 | t |

| O-CH2 | ~4.3 | t |

| Phenoxy H-ortho | ~6.9 | d |

| Phenoxy H-meta | ~7.3 | t |

| Phenoxy H-para | ~7.0 | t |

Table 3: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C-2 (C=O) | ~183 |

| C-3 (C=O) | ~158 |

| C-3a | ~118 |

| C-4 | ~125 |

| C-5 | ~135 |

| C-6 | ~120 |

| C-7 | ~140 |

| C-7a | ~150 |

| 5-CH3 | ~21 |

| 7-CH3 | ~18 |

| N-CH2 | ~40 |

| O-CH2 | ~65 |

| Phenoxy C-ipso | ~158 |

| Phenoxy C-ortho | ~114 |

| Phenoxy C-meta | ~129 |

| Phenoxy C-para | ~121 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D NMR and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the N-CH2 and O-CH2 protons of the phenoxyethyl side chain. Correlations would also be seen between the ortho, meta, and para protons of the phenoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This would confirm the assignments of the protonated carbons in the molecule, for example, linking the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). Key HMBC correlations would include:

The N-CH2 protons to C-7a and the O-CH2 carbon.

The 5-CH3 protons to C-4, C-5, and C-6.

The 7-CH3 protons to C-6, C-7, and C-7a.

The O-CH2 protons to the ipso-carbon of the phenoxy group.

Solid-State NMR for Polymorphism and Crystal Structure (if applicable)

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. If this compound were found to exist in different crystalline forms (polymorphs), ssNMR could be used to distinguish between them. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. However, at present, there is no published data on the solid-state NMR analysis of this specific compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (dione) | ~1740-1760 (IR), ~1730-1750 (Raman) | Symmetric and asymmetric stretching |

| C=C (aromatic) | ~1600-1620 | Ring stretching |

| C-N | ~1350-1380 | Stretching |

| C-O (ether) | ~1240-1260 | Asymmetric stretching |

| C-H (aromatic) | ~3050-3100 | Stretching |

| C-H (aliphatic) | ~2850-2960 | Stretching |

The FT-IR spectrum is expected to show strong absorptions for the two carbonyl groups of the indoline-2,3-dione core. The Raman spectrum would also show these carbonyl stretches, although their intensities might differ from the IR spectrum. The aromatic C=C stretching vibrations and the C-O ether linkage would also be prominent features in both spectra.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indoline-2,3-dione core is a known chromophore. The presence of the phenoxy group is also expected to contribute to the absorption spectrum.

UV-Vis Absorption: The compound is expected to exhibit absorption maxima (λmax) in the UV and visible regions. A strong absorption band is predicted around 250-270 nm, corresponding to the π-π* transitions of the aromatic rings. A weaker n-π* transition associated with the dicarbonyl system is expected at a longer wavelength, likely in the 380-420 nm range, which would be responsible for the compound's color.

Fluorescence: Many indole (B1671886) derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (likely near its λmax), this compound may exhibit fluorescence. The emission wavelength and quantum yield would depend on the specific electronic structure and the rigidity of the molecule. The presence of the electron-donating methyl groups and the phenoxyethyl substituent could influence the fluorescence properties compared to the parent isatin (B1672199) molecule.

Single-Crystal X-ray Diffraction Data for this compound Not Publicly Available

Despite a thorough search of scientific databases and literature, single-crystal X-ray diffraction data for the specific chemical compound this compound is not publicly available at this time. Consequently, a detailed analysis of its solid-state conformation and intermolecular interactions based on X-ray crystallography, as requested, cannot be provided.

The process of determining the three-dimensional atomic structure of a molecule through single-crystal X-ray diffraction is a highly specific experimental technique. It requires the synthesis of the compound, the growth of a suitable single crystal, and subsequent analysis using a diffractometer. The resulting data, which includes precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice, is then typically published in peer-reviewed scientific journals or deposited in crystallographic databases.

While research has been conducted on various derivatives of indoline-2,3-dione (also known as isatin), and crystallographic data for some of these related compounds are available, no published studies were found that specifically report the crystal structure of the 5,7-dimethyl-1-(2-phenoxyethyl) substituted variant. Therefore, the generation of data tables and a detailed discussion on the solid-state conformation and intermolecular interactions for this particular molecule is not possible without access to its specific crystallographic information file (CIF).

Further research, involving the synthesis and crystallographic analysis of this compound, would be required to generate the specific data necessary to fulfill the detailed request.

No Specific Computational Research Found for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific computational or theoretical studies detailing the properties and interactions of the chemical compound this compound were identified.

Computational and Theoretical Studies of 5,7 Dimethyl 1 2 Phenoxyethyl Indoline 2,3 Dione

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's bioactivity, QSAR models can be used to predict the activity of new, untested compounds. This approach is particularly useful in the early stages of drug discovery for screening large libraries of compounds and prioritizing them for synthesis and experimental testing.

In the context of 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione and its analogs, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of indoline-2,3-dione derivatives with experimentally determined biological activities (e.g., IC50 values for a specific enzyme or receptor) would be collected.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a hypothetical QSAR study on a series of indoline-2,3-dione derivatives, including this compound, the following data table illustrates the types of information that would be generated and analyzed.

| Compound | Experimental pIC50 | LogP | Molar Refractivity (MR) | Dipole Moment | Predicted pIC50 |

| This compound | 6.8 | 3.5 | 95.2 | 2.1 | 6.7 |

| Analog 1 | 6.5 | 3.2 | 90.1 | 2.5 | 6.4 |

| Analog 2 | 7.1 | 4.0 | 100.5 | 1.9 | 7.0 |

| Analog 3 | 6.2 | 2.9 | 85.7 | 2.8 | 6.3 |

| Analog 4 | 7.5 | 4.3 | 105.3 | 1.7 | 7.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The resulting QSAR model could reveal, for instance, that higher lipophilicity (LogP) and molar refractivity, combined with a lower dipole moment, are favorable for the biological activity of this class of compounds. Such insights are invaluable for the rational design of new, more potent derivatives.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, which is crucial for their structural characterization. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can provide accurate predictions of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

For this compound, in silico spectroscopic analysis would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation.

Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized structure corresponds to a true energy minimum.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated to predict the ¹H and ¹³C NMR chemical shifts.

Electronic Transition Calculations: The energies of electronic transitions are calculated to predict the UV-Vis absorption spectrum.

A comparison of the computationally predicted spectroscopic data with experimentally obtained spectra can confirm the structure of the synthesized compound. The following table provides an illustrative example of such a comparison for this compound.

| Spectroscopic Parameter | Experimental Value | Predicted Value |

| ¹H NMR (δ, ppm) | ||

| Aromatic Protons | 6.9-7.8 | 6.8-7.7 |

| -OCH₂- | 4.2 | 4.1 |

| -NCH₂- | 3.9 | 3.8 |

| -CH₃ | 2.3, 2.4 | 2.2, 2.3 |

| ¹³C NMR (δ, ppm) | ||

| C=O (dione) | 183.5, 158.2 | 182.9, 157.8 |

| Aromatic Carbons | 110-155 | 109-154 |

| IR (cm⁻¹) | ||

| C=O stretch | 1735, 1710 | 1730, 1705 |

| C-O-C stretch | 1240 | 1235 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The close agreement between the experimental and predicted spectroscopic parameters would provide strong evidence for the structural assignment of this compound. These computational tools not only aid in structural elucidation but also provide a deeper understanding of the electronic and vibrational properties of the molecule.

Mechanistic Investigations of Biological Activities Pre Clinical and in Vitro Focus

In Vitro Enzyme Inhibition Studies

The indoline-2,3-dione (isatin) skeleton is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of enzymes. Investigations into various derivatives have demonstrated potent inhibitory effects across several enzyme classes.

Specific Enzyme Targets (e.g., Kinases, Gyrase, Aminopeptidases)

Derivatives of the indoline-2,3-dione core have been identified as inhibitors of numerous critical enzymes. This broad activity highlights the versatility of the scaffold in targeting diverse biological pathways.

Kinases: The inhibition of protein kinases is a hallmark of this class of compounds. Derivatives have shown activity against various receptor tyrosine kinases (RTKs) by binding to the ATP pocket. nih.gov Specificity can be engineered through substitution; for instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for VEGF (Flk-1) RTK, while bulky groups on a 3-benzylidenyl substituent confer selectivity for EGF and Her-2 RTKs. nih.gov Furthermore, related structures like indeno[1,2-b]indoloquinones have demonstrated potent inhibition of human protein kinase CK2 and the leukemia-associated receptor tyrosine kinase FLT3. nih.gov

DNA Gyrase: Schiff bases derived from indoline-2,3-dione have shown notable inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov This enzyme is a type II topoisomerase crucial for bacterial DNA replication, making it a key target for antibacterial agents. nih.gov

Carboxylesterases (CE): Isatins are recognized as potent and specific inhibitors of human carboxylesterases, such as hCE1. nih.gov These enzymes are crucial for the metabolism and detoxification of numerous drugs and xenobiotics. nih.gov

Other Enzymes: The inhibitory profile of this scaffold extends to other enzyme families. Certain indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways. nih.gov Additionally, isatin (B1672199)–indole (B1671886) derivatives have been designed as potential inhibitors of chorismate mutase (CM), an enzyme present in bacteria and fungi but absent in humans. researchgate.net

Interactive Table of Enzyme Targets for the Indoline-2,3-dione Scaffold

| Enzyme Target | Derivative Class | Example of Activity |

|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | 3-Substituted indolin-2-ones | Selective inhibition of VEGF, EGF, Her-2 |

| Protein Kinase CK2 | Indeno[1,2-b]indoloquinones | Potent inhibition of human CK2 |

| Mtb DNA Gyrase | Schiff bases of indoline-2,3-dione | IC50 values ranging from 50–157 μM |

| Carboxylesterases (CE) | Isatins with hydrophobic groups | Ki values in the nanomolar range |

| 5-Lipoxygenase (5-LOX) | Indoline-based compounds | Dual inhibition with sEH |

Mechanisms of Inhibition

The mechanisms through which indoline-2,3-dione derivatives exert their inhibitory effects are varied and target-dependent.

Competitive Inhibition: For many kinases, inhibition is ATP-competitive, where the molecule occupies the ATP-binding site of the enzyme, preventing phosphorylation. nih.gov Similarly, coumarin-based inhibitors of the DNA gyrase B subunit act as competitive inhibitors at the ATP-binding site. nih.gov

Enzyme-DNA Complex Stabilization: Quinolone-class gyrase inhibitors act by trapping the gyrase-DNA complex during the DNA cleavage and rejoining cycle. nih.govnih.gov This leads to the accumulation of double-stranded DNA breaks, halting replication and ultimately triggering cell death pathways involving oxidative stress. nih.gov Docking studies of isatin derivatives suggest strong interactions with the active site of the Mtb DNA gyrase A subunit. nih.gov

Hydrophobicity-Driven Inhibition: In the case of carboxylesterases, the inhibitory potency of isatin compounds is directly related to their hydrophobicity. nih.gov Analogues with higher calculated logP (clogP) values (greater than 5) consistently yield Ki values in the nanomolar range, whereas those with low hydrophobicity (clogP < 1.25) are ineffective. nih.gov

Mechanism-Based Inhibition: Some indole derivatives, such as 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, act as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), where the enzyme processes the inhibitor, leading to irreversible inactivation. researchgate.net

Receptor Binding and Ligand-Receptor Interaction Analysis

While much of the research on the indoline-2,3-dione scaffold has focused on enzyme inhibition, related indole structures have been investigated for their receptor binding capabilities. These studies suggest that the core structure can be adapted to interact with various G-protein coupled receptors (GPCRs) and nuclear receptors.

For example, spiro-pyrrolidine derivatives, which can be synthesized from isatins, are known to act as 5-HT(2A) receptor antagonists. nih.gov In other studies, changing the amide functionality of 3,3-disubstituted-5-aryloxindoles to a thio-amide resulted in a switch from progesterone (B1679170) receptor (PR) antagonists to potent PR agonists. nih.gov Furthermore, the design of related heterocyclic systems has led to compounds with dual binding affinities for D2 dopamine (B1211576) and 5-HT1A serotonin (B10506) receptors, a profile sought after in the development of atypical antipsychotics. nih.gov These findings underscore the potential of the indoline (B122111) core, as featured in 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione, to serve as a template for developing receptor-specific ligands.

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

The biological activity of indoline-2,3-dione derivatives is highly tunable through chemical modification at three primary sites: the N-1 position, the C-3 position, and the aromatic ring (positions 4, 5, 6, and 7). ijrrjournal.com The specific substitutions on this compound are poised to significantly influence its biological profile.

Influence of Phenoxyethyl Substitution on Biological Potency

Alkylation at the nitrogen atom (N-1 position) is a common strategy to modify the physicochemical properties and biological activity of the isatin core. ijrrjournal.com The 1-(2-phenoxyethyl) group is a bulky, lipophilic substituent that can influence several factors:

Target Selectivity: The size and conformation of the N-1 substituent can dictate how the molecule fits into a binding pocket. In the context of kinase inhibition, modifications at this position can alter the selectivity profile across the kinome.

Role of Dimethyl Groups on Indoline Core Activity

Substitution on the aromatic ring of the indoline core is critical for modulating activity and selectivity. The presence of methyl groups at the C-5 and C-7 positions introduces specific electronic and steric features.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electronic distribution of the aromatic ring and the reactivity of the C-2 and C-3 carbonyl groups.

Steric and Hydrophobic Interactions: The dimethyl groups add steric bulk and increase the lipophilicity of the core structure. These hydrophobic moieties can engage in favorable van der Waals interactions within hydrophobic sub-pockets of an enzyme's active site or a receptor's binding site. SAR studies on indoline-based inhibitors of 5-LOX and sEH have explored derivatives like 5-methylindoline-2,3-dione, indicating the importance of substitution at this position for activity. nih.gov The presence of two methyl groups, at positions 5 and 7, would further enhance these hydrophobic characteristics, potentially leading to stronger binding affinity for targets with suitable hydrophobic pockets.

Cellular Pathway Modulation in Model Systems (e.g., Cell Cycle, Apoptosis)

The indoline-2,3-dione (isatin) scaffold, which forms the core of this compound, is present in a variety of biologically active compounds. Derivatives of isatin have been investigated for their potential to modulate cellular pathways, including the cell cycle and apoptosis, which are critical in cancer research.

Table 1: General Effects of Isatin Derivatives on Cellular Pathways

| Cellular Process | Observed Effects of Isatin Derivatives |

| Apoptosis | Induction in various cancer cell lines |

| Cell Cycle | Arrest at different phases (e.g., G2/M) |

Note: This table represents general findings for the isatin class of compounds and not specifically for this compound.

Antimicrobial and Antiviral Mechanism of Action in Model Organisms

The isatin scaffold has been a subject of interest in the development of new antimicrobial and antiviral agents. Numerous derivatives have been synthesized and tested against a range of pathogens.

In the context of antimicrobial activity , isatin derivatives have demonstrated efficacy against various strains of bacteria and fungi. wjbphs.comwisdomlib.orgresearchgate.netderpharmachemica.comnih.gov The proposed mechanisms of action for some of these compounds include the inhibition of essential microbial enzymes or interference with the integrity of the bacterial cell wall. wisdomlib.org Modifications to the isatin core, including substitutions at the N-1, C-5, and C-7 positions, have been shown to influence the antimicrobial spectrum and potency. wisdomlib.org

Regarding antiviral activity , several isatin derivatives have been reported to inhibit the replication of various viruses. mdpi.com The mechanisms can be diverse, often targeting specific viral enzymes or processes essential for viral propagation. For example, some isatin-based compounds have been investigated for their ability to interfere with viral entry into host cells or to inhibit viral proteases or polymerases. A retracted study had detailed the design of novel indoline-2,3-dione derivatives as promising antiviral agents against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com

Despite the broad interest in the antimicrobial and antiviral properties of the isatin class of compounds, specific mechanistic studies on This compound are not currently available. Therefore, its precise mechanism of action against microbial or viral targets in model organisms has not been elucidated.

Table 2: General Antimicrobial and Antiviral Activities of Isatin Derivatives

| Activity | Pathogens Targeted by Isatin Derivatives |

| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi wjbphs.comwisdomlib.orgresearchgate.netderpharmachemica.comnih.gov |

| Antiviral | Various RNA and DNA viruses (as per general studies) mdpi.com |

Note: This table represents general findings for the isatin class of compounds and not specifically for this compound.

Development as Chemical Probes for Biological Research

Chemical probes are essential tools in chemical biology for the study of biological systems. They are small molecules designed to interact with a specific biological target, such as a protein, to allow for the investigation of its function. The development of a chemical probe requires a molecule with high selectivity and a well-understood mechanism of action.

While the isatin scaffold has been utilized in the synthesis of various biologically active molecules, there is no available information to suggest that This compound has been specifically developed or utilized as a chemical probe for biological research. The lack of detailed mechanistic data for this compound currently limits its potential application in this area. Further research to identify a specific and potent biological target would be a prerequisite for its development as a chemical probe.

Potential Applications in Chemical Biology and Advanced Materials Non Clinical

Development as Fluorescent Probes for Biological Imaging

The indoline-2,3-dione scaffold is a key component in the design of small-molecule fluorescent probes for detecting various biological analytes. nih.gov These probes are valuable tools for in situ imaging and analysis of reactive species in biological systems, offering high spatiotemporal resolution. nih.gov The fluorescence properties of isatin (B1672199) derivatives can often be modulated through chemical reactions, leading to "turn-on" or "turn-off" responses in the presence of a specific target.

The core structure of 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione could be chemically modified to incorporate specific recognition sites for analytes of interest. For instance, the dicarbonyl group could react with certain nucleophiles, leading to a change in the electronic structure and a corresponding alteration in fluorescence. The dimethyl and phenoxyethyl groups can also be modified to fine-tune the photophysical properties, solubility, and cellular localization of the potential probe.

Table 1: Potential Modifications of this compound for Fluorescent Probe Development

| Target Analyte | Potential Modification Strategy | Expected Sensing Mechanism |

| Reactive Oxygen Species (ROS) | Introduction of a ROS-cleavable group at the C3 position. | Cleavage of the group by ROS would release the fluorophore, leading to a "turn-on" fluorescence signal. |

| Metal Ions | Incorporation of a metal-chelating moiety on the phenoxyethyl group. | Binding of the target metal ion would alter the photoinduced electron transfer (PET) process, causing a change in fluorescence intensity. |

| pH | Functionalization with an ionizable group. | Protonation or deprotonation of the group in response to pH changes would modulate the intramolecular charge transfer (ICT) and thus the fluorescence emission. |

Use in Biosensors and Diagnostic Tools (In Vitro)

Beyond cellular imaging, isatin derivatives are being explored for their potential in the development of in vitro biosensors and diagnostic tools. The ability of the indoline-2,3-dione core to participate in specific chemical reactions or binding events makes it a candidate for the recognition element in a sensor.

For example, this compound could be immobilized on a solid support, such as a nanoparticle or an electrode surface. The interaction of this immobilized compound with a target analyte in a sample could then be detected through various signal transduction mechanisms, including electrochemical, colorimetric, or fluorescent readouts. The versatility of the isatin scaffold allows for the design of sensors for a wide range of targets.

Integration into Supramolecular Assemblies and Molecular Recognition Systems

The structure of this compound contains several features that could be exploited in the construction of supramolecular assemblies. The aromatic rings can participate in π-π stacking interactions, while the carbonyl oxygens can act as hydrogen bond acceptors. These non-covalent interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures.

By carefully designing complementary molecules, it may be possible to direct the assembly of this compound into specific architectures, such as sheets, stacks, or more complex interpenetrated networks. sigmaaldrich.com Such organized assemblies can exhibit novel properties that are not present in the individual molecules, with potential applications in areas like materials science and molecular recognition. The study of these assemblies provides insights into the principles of molecular self-organization.

Precursor Role in the Synthesis of Advanced Organic Materials

The indoline-2,3-dione ring system is a versatile building block in organic synthesis. The reactive carbonyl groups at the 2- and 3-positions allow for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex heterocyclic compounds and polymers.

Reactions such as condensation, addition, and ring-opening can be performed on the dione (B5365651) moiety of this compound to introduce new functional groups and extend the molecular framework. This could lead to the synthesis of novel organic materials with tailored electronic, optical, or thermal properties. For example, the incorporation of this isatin derivative into a polymer backbone could result in materials with unique photophysical characteristics or enhanced thermal stability. The indenoquinoline scaffold, which can be synthesized from related dione structures, is one example of a desirable heterocyclic system in materials science. psu.edu

Table 2: Potential Synthetic Transformations of this compound for Materials Synthesis

| Reaction Type | Reagent(s) | Potential Product Class | Potential Application of Product |

| Condensation | Aromatic amines, active methylene (B1212753) compounds | Heterocyclic dyes, functionalized quinolines | Organic light-emitting diodes (OLEDs), sensors |

| Polymerization | Difunctional monomers | Polyimides, polyesters | High-performance plastics, thermally stable coatings |

| Ring Expansion | Diazomethane or related reagents | Expanded heterocyclic systems | Novel electronic materials |

Conclusion and Future Research Directions

Summary of Key Findings on 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione

This compound is a specific derivative of the isatin (B1672199) scaffold, which is a prominent heterocyclic compound in medicinal chemistry. While dedicated research on this exact molecule is not extensively documented in publicly available literature, its chemical nature allows for several key deductions based on the well-established chemistry of isatin and its analogues.

The synthesis of this compound would logically proceed through a two-step process. The first step involves the formation of the 5,7-dimethylisatin (B1329215) core. Following this, the N-alkylation of 5,7-dimethylisatin with a suitable 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide, would yield the final product. The N-alkylation of isatins is a well-documented transformation, often carried out in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net Microwave-assisted protocols have also been shown to be efficient for such reactions, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net

The biological profile of this compound has not been specifically reported. However, the broader class of N-substituted isatin derivatives is known to exhibit a wide array of pharmacological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.govresearchgate.netmdpi.com The introduction of the 5,7-dimethyl substitution pattern on the aromatic ring and the N-(2-phenoxyethyl) group can be expected to modulate the parent isatin's biological activity, lipophilicity, and metabolic stability. Structure-activity relationship (SAR) studies on related indoline-2,3-diones suggest that modifications at these positions can significantly influence the compound's potency and selectivity for various biological targets.

Prospective Development of Novel Indoline-2,3-dione Analogues

The indoline-2,3-dione (isatin) scaffold serves as a privileged structure in drug discovery, and the prospective development of novel analogues continues to be an active area of research. Future efforts in this domain are likely to focus on several key strategies to generate compounds with improved therapeutic profiles.

One promising avenue is the exploration of diverse substitution patterns on the aromatic ring of the isatin core. The introduction of various functional groups, such as halogens, nitro groups, or alkyl chains, can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov Furthermore, the synthesis of N-substituted derivatives with a wide range of alkyl, aryl, and heterocyclic moieties at the N-1 position is a well-established strategy to modulate the pharmacological activity. nih.govrsc.org The development of novel synthetic methodologies, including enantioselective N-alkylation, can provide access to chiral N-alkylated isatins, which may exhibit stereospecific biological activities. rsc.org

Another key area of development is the modification of the C-3 carbonyl group. The versatile reactivity of this position allows for the synthesis of a plethora of derivatives, including spiro-oxindoles and 3-substituted indolin-2-ones. nih.govresearchgate.netnih.gov These modifications can lead to compounds with entirely new mechanisms of action and therapeutic applications. The design of hybrid molecules that incorporate the indoline-2,3-dione scaffold with other known pharmacophores is also a promising strategy for developing novel therapeutic agents with dual or synergistic activities.

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies is poised to accelerate the discovery and development of novel indoline-2,3-dione analogues. In silico techniques, such as molecular docking and virtual screening, can be employed to predict the binding affinities of designed compounds for specific biological targets, thereby prioritizing the synthesis of the most promising candidates. mdpi.com Quantitative structure-activity relationship (QSAR) studies can further aid in understanding the correlation between the chemical structure of these compounds and their biological activity, guiding the rational design of more potent and selective analogues. nih.gov

On the experimental front, high-throughput screening (HTS) technologies can enable the rapid evaluation of large libraries of indoline-2,3-dione derivatives against a panel of biological targets. This approach can quickly identify hit compounds with desired activities, which can then be further optimized through medicinal chemistry efforts. The use of advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, is crucial for elucidating the three-dimensional structure of these compounds and their complexes with biological macromolecules. This structural information is invaluable for understanding the molecular basis of their activity and for guiding further drug design efforts.

The synergy between computational predictions and experimental validation is essential for a more efficient and targeted drug discovery process. This integrated approach can reduce the time and cost associated with the development of new therapeutic agents based on the indoline-2,3-dione scaffold.

Addressing Challenges in Scalable Synthesis and Bioactivity Profiling

In terms of bioactivity profiling, a significant challenge lies in the comprehensive evaluation of the vast chemical space of possible indoline-2,3-dione analogues. The development of robust and reliable in vitro and in vivo assays is crucial for accurately assessing the pharmacological and toxicological profiles of these compounds. A deeper understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is also essential for predicting their in vivo efficacy and safety. The use of cell-based assays, animal models of disease, and advanced bioanalytical techniques will be instrumental in obtaining a comprehensive understanding of the therapeutic potential of novel indoline-2,3-dione derivatives.

Exploration of New Mechanistic Paradigms for Biological Interactions

The diverse biological activities reported for indoline-2,3-dione derivatives suggest that they can interact with a multitude of biological targets through various mechanisms of action. nih.govnih.govresearchgate.netmdpi.com While some of these mechanisms have been elucidated, there is still much to be explored regarding the precise molecular interactions that underpin their pharmacological effects.

Future research should aim to identify and validate novel biological targets for this class of compounds. This can be achieved through a combination of approaches, including chemical proteomics, genetic screening, and computational target prediction. A deeper understanding of the signaling pathways modulated by indoline-2,3-dione derivatives is also crucial for unraveling their mechanisms of action.

Furthermore, the exploration of non-traditional therapeutic targets and the investigation of polypharmacology, where a single compound interacts with multiple targets, could open up new avenues for the therapeutic application of these versatile scaffolds. Elucidating these new mechanistic paradigms will not only enhance our fundamental understanding of the biological activity of indoline-2,3-dione derivatives but also pave the way for the development of next-generation therapeutics with improved efficacy and novel modes of action.

常见问题

Q. Basic

- NMR Spectroscopy : H and C NMR are critical for confirming methyl (δ ~2.3–2.6 ppm) and phenoxyethyl substituents (δ ~4.3 ppm for –OCH–). Aromatic protons in the 5,7-dimethyl and phenoxy groups appear between δ 6.8–7.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of substituents, as seen in structurally similar 1-dodecylindoline-2,3-dione derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNO) and isotopic patterns .

How do the methyl and phenoxyethyl substituents influence the compound’s electronic properties and reactivity?

Q. Advanced

- Electronic Effects :

- Methyl groups at positions 5 and 7 act as electron donors, stabilizing the indoline core via hyperconjugation, which can be quantified using DFT-based HOMO-LUMO calculations .

- The phenoxyethyl group introduces steric hindrance and π-π stacking potential, affecting solubility and binding affinity in biological systems .

- Reactivity :

- Methyl groups reduce electrophilicity at the 2,3-dione moiety, slowing nucleophilic attacks (e.g., by amines). Kinetic studies under varying pH and solvent polarities are recommended to assess reactivity .

What computational methods (e.g., DFT) are used to model interactions between this compound and biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding modes with enzymes like cyclooxygenase (COX) or kinases. For example, phenoxyethyl groups may occupy hydrophobic pockets, as observed in isoindole-1,3-dione derivatives .

- DFT Studies : B3LYP/6-31G(d) level calculations evaluate charge distribution and electrostatic potential surfaces, clarifying interactions with polar residues (e.g., histidine or aspartate) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, identifying critical hydrogen bonds and van der Waals contacts .

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Q. Advanced

- Meta-Analysis : Compare IC values across assays (e.g., enzyme inhibition vs. cell viability) while controlling for variables like cell type (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .

- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity and qPCR for downstream gene expression) to distinguish direct target engagement from off-target effects .

- Structural Analogues : Test derivatives with modified substituents (e.g., replacing phenoxyethyl with alkyl chains) to isolate contributions of specific groups to activity .

What strategies are recommended for analyzing metabolic stability and degradation pathways of this compound?

Q. Advanced

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor via LC-MS/MS. Key phase I metabolites often result from oxidation of the phenoxyethyl chain or demethylation .

- Isotope-Labeling : Use C-labeled methyl groups to track degradation products in environmental studies (e.g., soil or aqueous hydrolysis) .

- Computational Prediction : Tools like Meteor (Lhasa Limited) simulate plausible metabolic pathways based on QSAR models .

How does the compound’s solubility profile impact experimental design in pharmacological studies?

Q. Basic

- Solubility Screening : Test in buffers (PBS, pH 7.4), DMSO, and lipid-based carriers. Methyl groups enhance lipophilicity (logP ~2.5), requiring solubilization agents like Cremophor EL for in vivo dosing .

- Formulation Optimization : Nanoemulsion or cyclodextrin encapsulation improves bioavailability, as demonstrated for structurally related indoline-2,3-diones .

What are the best practices for validating synthetic intermediates to ensure reproducibility?

Q. Basic

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of starting material carbonyl peaks at ~1750 cm) .

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures intermediates are ≥95% pure before proceeding to subsequent steps .

How can substituent effects on bioactivity be systematically evaluated?

Q. Advanced

- SAR Libraries : Synthesize derivatives with incremental changes (e.g., methyl → ethyl, phenoxy → benzyloxy) and assay against a panel of targets (e.g., kinases, GPCRs) .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models, isolating key pharmacophoric features .

What analytical challenges arise in quantifying this compound in complex biological matrices?

Q. Advanced

- Matrix Effects : Plasma proteins and lipids can suppress ionization in LC-MS/MS. Mitigate via protein precipitation (acetonitrile) or SPE purification .

- Lower Limit of Quantification (LLOQ) : Achieve ~1 ng/mL sensitivity using MRM transitions (e.g., m/z 304 → 159 for the parent ion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。